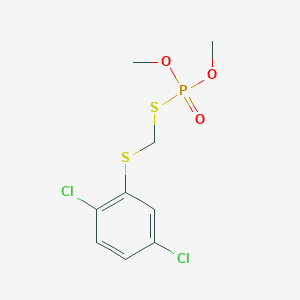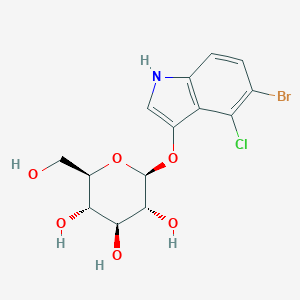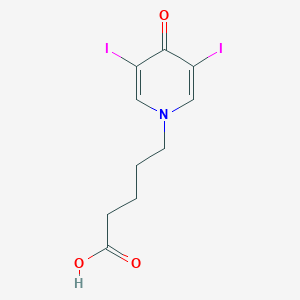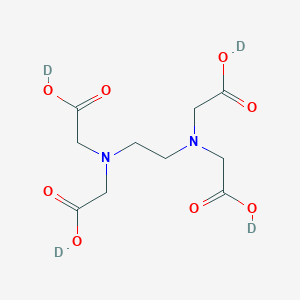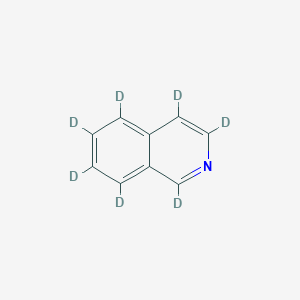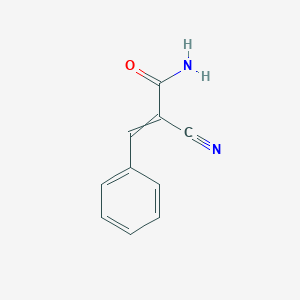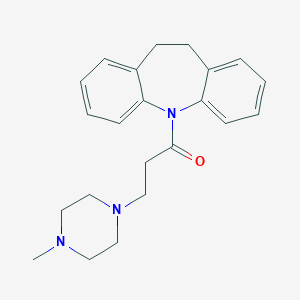
1-Tridecanethiol
Overview
Description
1-Tridecanethiol is a chemical compound that is part of the alkanethiol family, where the thiol group (-SH) is attached to a long-chain alkane. While the provided papers do not directly discuss 1-Tridecanethiol, they do provide insights into the properties and applications of related thiol compounds. For instance, the study of self-assembled monolayers (SAMs) of alkanethiols on various metals highlights the importance of chain length and the presence of the thiol group in determining the tribological and surface properties of these compounds .
Synthesis Analysis
The synthesis of thiol-related compounds is a topic of interest in the field of chemistry due to their applications in various domains, including medicinal chemistry and materials science. Although the papers provided do not specifically address the synthesis of 1-Tridecanethiol, they do mention the use of thiols in copper-catalyzed cross-coupling reactions, which could potentially be applied to the synthesis of 1-Tridecanethiol . Additionally, the synthesis of other complex molecules that include thiol groups or sulfur atoms is discussed, which could offer indirect insights into the synthesis strategies that might be applicable to 1-Tridecanethiol .
Molecular Structure Analysis
The molecular structure of 1-Tridecanethiol would consist of a tridecane backbone with a terminal thiol group. The structure and reactivity of thiols are well-studied, and the presence of the thiol group can significantly influence the chemical behavior of the molecule. The papers provided do not directly analyze the molecular structure of 1-Tridecanethiol but do discuss the structural features of related compounds, such as the 1,2,3-triazole ring, which is known for its versatility and bioactivity .
Chemical Reactions Analysis
Thiols, including 1-Tridecanethiol, are known to participate in a variety of chemical reactions, such as the formation of disulfides upon oxidation and their role as nucleophiles in substitution reactions. The provided papers mention the use of thiols in cross-coupling reactions catalyzed by copper, which is a method to form C-S bonds and could be relevant to the chemical reactions involving 1-Tridecanethiol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Tridecanethiol can be inferred from the general characteristics of alkanethiols. The length of the alkane chain would affect the compound's solubility, melting point, and boiling point. The thiol group contributes to the molecule's ability to form hydrogen bonds and its reactivity. The tribological study of alkanethiol SAMs provides insights into how the chain length and the thiol group can influence the friction and wear properties of these molecules, which could be extrapolated to understand the properties of 1-Tridecanethiol . Additionally, the hepatoprotective activity of a related compound, Tridecan-1-ol, suggests potential biological activities of long-chain alkanes that could also be relevant for 1-Tridecanethiol .
Scientific Research Applications
Gold Nanoparticle Stabilization
1-Tridecanethiol has applications in stabilizing large gold nanoparticles in organic solutions. For instance, multidentate thiol-based ligands, similar in structure to 1-Tridecanethiol, have been shown to inhibit the aggregation of gold nanoparticles effectively. This stabilization is achieved through a multidentate chelate effect, as indicated by studies using X-ray photoelectron spectroscopy and other methods (Zhang, Leem, Srisombat, & Lee, 2008).
Nanostructure Fabrication
1-Tridecanethiol and similar compounds play a crucial role in nano-tribological applications, particularly in surface micro-machining. They serve as resists in the mechano-chemical process, enabling the fabrication of nano-patterns on surfaces of metals like Au, Ag, Cu, and Si (Sung, Yang, Kim, & Shin, 2003).
Molecular Electronics
In molecular electronics, 1-Tridecanethiol derivatives, specifically ferrocenyl-embedded tridecanethiolate, have been explored for their rectifying properties. Studies involving these compounds provide insights into the design and performance of single-molecule rectifiers and diodes (Wei, Wang, Fu, Hu, Li, Wang, & Zhang, 2018).
Sensor Applications
1-Tridecanethiol is also significant in sensor technology. For instance, its derivatives have been used for heavy metal detection, such as in graphene-based sensors for mercury(II) detection. The self-assembly of 1-Tridecanethiol on graphene enhances its sensitivity and selectivity (Zhang, Cheng, Wang, Li, Wang, Li, & Fang, 2010).
Electrochemical Applications
Electrochemical and electrogenerated chemiluminescence (ECL) properties of 1-Tridecanethiol derivatives have been a focus in research for applications like sensor development. This includes the study of modified electrodes for enhanced ECL in the presence of specific reactants (Sato & Uosaki, 1995).
properties
IUPAC Name |
tridecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBROXKVGHZHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066501 | |
| Record name | 1-Tridecanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tridecanethiol | |
CAS RN |
19484-26-5 | |
| Record name | 1-Tridecanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19484-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tridecanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019484265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TRIDECANETHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Tridecanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tridecanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TRIDECANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW32XX0340 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





